
8-Fluoro-3-(2-fluoro-6-methylphenyl)isoquinolin-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Fluoro-3-(2-fluoro-6-methylphenyl)isoquinolin-1-amine is a fluorinated isoquinoline derivative Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally similar to quinolines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-3-(2-fluoro-6-methylphenyl)isoquinolin-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate fluorinated benzene and isoquinoline derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
8-Fluoro-3-(2-fluoro-6-methylphenyl)isoquinolin-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the isoquinoline ring.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the isoquinoline ring.
科学的研究の応用
8-Fluoro-3-(2-fluoro-6-methylphenyl)isoquinolin-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the context of fluorine’s effects on biological activity.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 8-Fluoro-3-(2-fluoro-6-methylphenyl)isoquinolin-1-amine involves its interaction with various molecular targets and pathways. The fluorine atoms can influence the compound’s binding affinity and specificity for certain enzymes or receptors. This can lead to alterations in cellular signaling pathways and biological responses .
類似化合物との比較
Similar Compounds
8-Fluoroisoquinoline: A simpler fluorinated isoquinoline with similar structural features.
3-(2-Fluoro-6-methylphenyl)isoquinoline: Lacks the additional fluorine atom at the 8-position.
8-Fluoro-3-(2-methylphenyl)isoquinolin-1-amine: Similar structure but without the second fluorine atom on the phenyl ring.
Uniqueness
8-Fluoro-3-(2-fluoro-6-methylphenyl)isoquinolin-1-amine is unique due to the presence of two fluorine atoms, which can significantly impact its chemical reactivity and biological activity. The specific positioning of these fluorine atoms can lead to distinct electronic effects and steric interactions, making it a valuable compound for various applications.
特性
分子式 |
C16H12F2N2 |
|---|---|
分子量 |
270.28 g/mol |
IUPAC名 |
8-fluoro-3-(2-fluoro-6-methylphenyl)isoquinolin-1-amine |
InChI |
InChI=1S/C16H12F2N2/c1-9-4-2-6-11(17)14(9)13-8-10-5-3-7-12(18)15(10)16(19)20-13/h2-8H,1H3,(H2,19,20) |
InChIキー |
GROQQBLZCAHYIW-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC=C1)F)C2=NC(=C3C(=C2)C=CC=C3F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



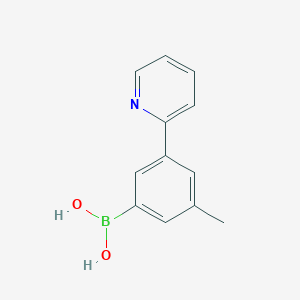
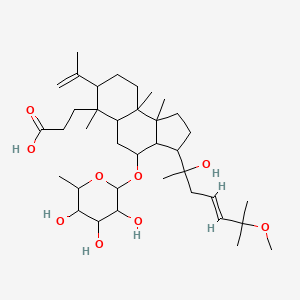
![{2-[(4-Bromo-2-fluorophenyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B14076127.png)
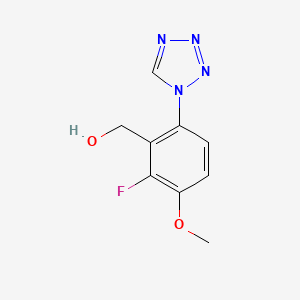

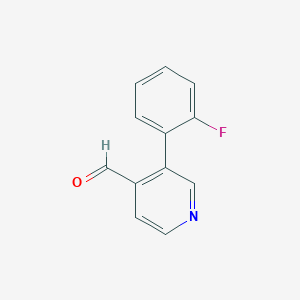
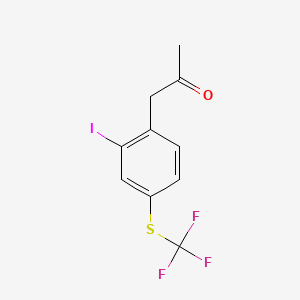
![(2S)-7-hydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B14076158.png)
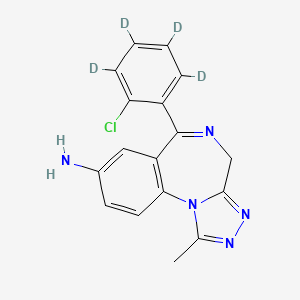

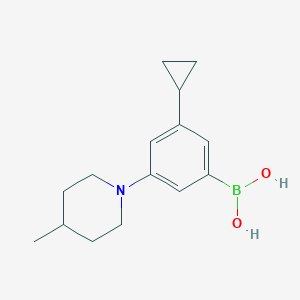
![3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14076200.png)
![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-4-fluoro-2-methylbenzene](/img/structure/B14076203.png)
